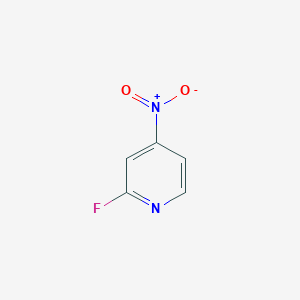

2-Fluoro-4-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKTBKWDIUAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376490 | |

| Record name | 2-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-46-5 | |

| Record name | 2-fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Fluoro-4-nitropyridine, a key intermediate in medicinal chemistry and organic synthesis. The information is tailored for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of core chemical processes.

Core Chemical and Physical Properties

This compound is a solid, heterocyclic compound valued for its specific reactivity in building complex molecular architectures. Its properties are summarized below.

Table 1: General and Physical Properties

| Property | Value | Citation(s) |

| CAS Number | 18614-46-5 | |

| Molecular Formula | C₅H₃FN₂O₂ | |

| Molecular Weight | 142.09 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 223.1°C at 760 mmHg | |

| Density | 1.502 g/cm³ | |

| Flash Point | 88.7°C | |

| Purity | Typically ≥97% |

Table 2: Computed and Structural Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | |

| InChI Key | BOGKTBKWDIUAGK-UHFFFAOYSA-N | |

| Exact Mass | 142.01785550 Da | |

| Topological Polar Surface Area | 58.7 Ų | |

| Heavy Atom Count | 10 | |

| Complexity | 136 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available and essential for verifying its structure in synthesis and reaction monitoring.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms attached to the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

-

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups, notably the C-F, C=N, and N-O bonds of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation patterns under ionization.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from its reactivity as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the para-position relative to the fluorine atom.

This electronic arrangement makes the carbon atom at the C2 position highly susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group in this context, a feature that is somewhat counterintuitive given the strength of the C-F bond but is enabled because C-F bond cleavage is not the rate-determining step of the reaction. This reactivity makes it a valuable building block for introducing the substituted pyridinyl moiety into potential drug candidates.

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The information is presented to be a valuable resource for scientists and researchers engaged in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is a solid, yellow-appearing compound at room temperature. Its core physical characteristics are summarized in the table below. It is important to note that while many physical properties are well-documented, the melting point for this specific isomer is not consistently reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |

| Molecular Weight | 142.09 g/mol | [1][3] |

| Boiling Point | 223.1 °C at 760 mmHg | [1][4] |

| Density | 1.502 g/cm³ | [1][4] |

| Flash Point | 88.7 °C | [1][4] |

| Physical Form | Solid | |

| Melting Point | Not Available | [4] |

| Solubility | Slightly soluble in water. | [5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The carbon attached to the fluorine atom would exhibit a characteristic C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-F stretching vibrations.

-

N-O stretching vibrations of the nitro group.

-

C=N and C=C stretching vibrations of the pyridine ring.

-

C-H aromatic stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (142.09 g/mol ) and various fragment ions resulting from the cleavage of the molecule.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Solubility Assay

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A small, accurately weighed amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a test tube.

-

The mixture is agitated at a constant temperature.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, further amounts of the solute are added until saturation is reached. The solubility is then calculated in terms of g/100 mL of solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of the compound.

Methodology:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

A small amount of solid this compound is finely ground with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The IR spectrum is recorded, showing the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically using electron impact (EI) or electrospray ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

Logical Relationship of Physical Properties

The physical properties of this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

Caption: Interrelation of this compound's physical properties.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 18614-46-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | CAS#:18614-46-5 | Chemsrc [chemsrc.com]

- 5. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Characterization of 2-Fluoro-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitropyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents expected spectroscopic values derived from data for closely related compounds, alongside detailed experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on spectral information from analogous compounds, including 2-fluoropyridine and other substituted nitropyridines. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | J(H3-H5) ≈ 1.5 - 2.5, J(H3-F) ≈ 4.0 - 5.0 |

| H-5 | 8.30 - 8.50 | ddd | J(H5-H6) ≈ 5.0 - 6.0, J(H5-H3) ≈ 1.5 - 2.5, J(H5-F) ≈ 1.0 - 2.0 |

| H-6 | 8.60 - 8.80 | d | J(H6-H5) ≈ 5.0 - 6.0 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

| C-2 | 160 - 165 | ¹J(C2-F) ≈ 230 - 250 |

| C-3 | 110 - 115 | ²J(C3-F) ≈ 35 - 45 |

| C-4 | 150 - 155 | ³J(C4-F) ≈ 5 - 10 |

| C-5 | 118 - 122 | ³J(C5-F) ≈ 3 - 7 |

| C-6 | 152 - 156 | ⁴J(C6-F) ≈ 1 - 3 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| F-2 | -70 to -90 |

Reference: CFCl₃ at 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N (aromatic ring) | 1600 - 1400 | Medium to Strong |

| NO₂ (asymmetric stretch) | 1550 - 1510 | Strong |

| NO₂ (symmetric stretch) | 1360 - 1320 | Strong |

| C-F | 1250 - 1150 | Strong |

**Table 5: Predicted Mass Spectrometry (MS) Data for this compound

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-4-nitropyridine. Due to the absence of publicly available, experimentally verified ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for this compound in peer-reviewed literature or spectral databases, this guide will focus on a theoretical interpretation based on established principles of NMR spectroscopy and data from analogous compounds. It will outline the expected spectral features, including chemical shifts influenced by the fluorine and nitro substituents, and the anticipated spin-spin coupling patterns. Furthermore, a detailed, generalized experimental protocol for the acquisition of the ¹H NMR spectrum for this and similar compounds is provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three aromatic protons (H-3, H-5, and H-6). The chemical shifts (δ) are significantly influenced by the electron-withdrawing effects of the fluorine atom at the C-2 position and the nitro group at the C-4 position, as well as the electronegativity of the nitrogen atom in the pyridine ring.

A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~8.5 - 8.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5-6 Hz, ⁴J(H6-F) ≈ 2-3 Hz |

| H-5 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-H3) ≈ 1-2 Hz |

| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H3-F) ≈ 7-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz |

Note: These are estimated values and the actual experimental data may vary depending on the solvent and other acquisition parameters.

Spectral Interpretation and Spin-Spin Coupling

The predicted ¹H NMR spectrum of this compound is governed by the following principles:

-

Chemical Shifts: The strong electron-withdrawing nature of the nitro group at C-4 and the fluorine atom at C-2 will cause a significant downfield shift for all protons compared to unsubstituted pyridine. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Spin-Spin Coupling:

-

³J Coupling (ortho): A three-bond coupling is expected between H-5 and H-6.

-

⁴J Coupling (meta): A four-bond coupling is anticipated between H-3 and H-5.

-

³J H-F Coupling: A significant three-bond coupling is predicted between the fluorine atom at C-2 and the proton at H-3.

-

⁴J H-F Coupling: A smaller four-bond coupling may be observed between the fluorine atom at C-2 and the proton at H-6.

-

The interplay of these couplings will result in complex splitting patterns for each proton signal, likely appearing as doublets of doublets.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for initial analysis.

-

Homogenization: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

-

Pulse Width: Calibrate a 90° pulse width for the proton channel.

-

Acquisition Time (AT): Set an acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons. Identify the chemical shift of each multiplet.

Visualization of Molecular Structure and Predicted Couplings

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling pathways for this compound.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-nitropyridine. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a logical framework for spectral interpretation, which are crucial for the structural elucidation and quality control of this important chemical intermediate in pharmaceutical research.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following table summarizes the predicted ¹³C NMR chemical shifts and carbon-fluorine coupling constants. These predictions are based on the established substituent effects of the fluorine and nitro groups on the pyridine ring. The electronegative fluorine and nitro groups are expected to significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted nJCF (Hz) |

| C-2 | 160 - 165 | ~240 | - |

| C-3 | 110 - 115 | - | ~20 |

| C-4 | 150 - 155 | - | ~5 |

| C-5 | 120 - 125 | - | ~3 |

| C-6 | 150 - 155 | - | ~15 |

Disclaimer: The data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Internal Standard: The solvent peak will be used for calibration. For instance, the central peak of the CDCl₃ triplet is at approximately 77.16 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 MHz or 500 MHz proton frequency, respectively) is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2.0 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Acquisition Time (aq): An acquisition time of 1.0 - 1.5 seconds is generally sufficient.

-

Spectral Width (sw): A spectral width of 0 to 220 ppm will cover the expected range of chemical shifts for organic molecules.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phase Correction: Manually or automatically phase correct the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Calibration: Calibrate the chemical shift scale using the solvent peak as a reference.

Logical Framework for Spectral Interpretation

The ¹³C NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The interpretation of the spectrum relies on understanding the electronic effects of the fluoro and nitro substituents.

Caption: Logical relationship of substituent effects on carbon chemical shifts.

-

C-2: Directly attached to the highly electronegative fluorine atom, this carbon will experience a strong inductive effect (-I) and will be significantly deshielded, appearing at a very downfield chemical shift. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-4: The nitro group is a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This will cause significant deshielding at the para-position (C-4), resulting in a downfield chemical shift.

-

C-6: The ortho-position relative to the nitro group and meta to the fluorine, C-6 will also be strongly deshielded due to the powerful -M effect of the nitro group.

-

C-3: Located ortho to the fluorine and meta to the nitro group, the +M (donating) effect of the fluorine will lead to some shielding at this position, causing it to appear at a more upfield chemical shift compared to the other carbons. It will also show a smaller two-bond carbon-fluorine coupling (²JCF).

-

C-5: Being meta to both substituents, C-5 will be the least affected by their electronic effects and is expected to have a chemical shift in the typical aromatic region for pyridines.

The presence of carbon-fluorine coupling will be a key feature in the spectrum, aiding in the definitive assignment of the carbon signals. The magnitude of the nJCF coupling constant typically decreases with the number of bonds separating the carbon and fluorine atoms.

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-nitropyridine, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed, standardized experimental protocols for determining its solubility. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the polarity of this compound, influenced by the electronegative fluorine and nitro groups, suggests its solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility. It is imperative to note that these are estimations and experimental verification is essential for any quantitative application.

| Solvent Class | Specific Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the nitro group of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute but are less polar than alcohols or aprotic polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity is comparable to the solute, and the presence of halogens can lead to favorable dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | While non-polar, the aromatic rings can interact with the pyridine ring of the solute through π-π stacking. |

| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents limits solubility. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, the following established laboratory methods are recommended. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, pre-weighed container (e.g., a scintillation vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, the use of a filter tip on the pipette is advised.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the evaporating dish with the dry residue.

-

Calculation:

The mass of the dissolved this compound is the final weight of the evaporating dish with the residue minus the initial weight of the empty evaporating dish. The solubility can then be calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectrophotometry or HPLC Method

These methods are suitable if this compound has a chromophore that absorbs in the UV-Vis region and the chosen solvent is transparent in that region. These techniques offer higher throughput compared to the gravimetric method.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1).

-

-

Sample Preparation:

-

Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Accurately dilute a known volume of the filtered solution with the same solvent to a concentration that falls within the linear range of the Beer-Lambert law (typically an absorbance value between 0.1 and 1.0 AU for spectrophotometry).

-

-

Analysis:

-

For UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

For High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation:

The concentration of the original saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic/HPLC Solubility Determination.

A Theoretical and Computational Investigation of 2-Fluoro-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth analysis of 2-Fluoro-4-nitropyridine. Given the importance of fluorinated and nitrated pyridine scaffolds in medicinal chemistry and materials science, a thorough understanding of the electronic, structural, and reactive properties of this molecule is crucial for its application in drug design and synthesis. This document outlines the standard computational protocols, presents hypothetical yet representative data based on studies of analogous compounds, and visualizes key molecular and procedural concepts.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₃FN₂O₂.[1][2] The presence of a fluorine atom and a nitro group on the pyridine ring significantly influences its chemical properties, making it an interesting subject for theoretical investigation. The fluorine atom, being highly electronegative, and the strong electron-withdrawing nature of the nitro group are expected to impact the molecule's reactivity, particularly towards nucleophilic substitution.[3] Theoretical studies are invaluable for elucidating the molecular geometry, vibrational frequencies, electronic structure, and reactivity of such molecules.

Computational Methodology

A robust computational approach is essential for an accurate theoretical description of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.[4][5]

Geometry Optimization and Vibrational Analysis

The first step in the computational study is the optimization of the molecular geometry to find the lowest energy structure. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[6] Following geometry optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Calculation Type: Opt Freq to perform geometry optimization followed by a frequency calculation.

-

Environment: The calculation should be performed for an isolated molecule in the gas phase.

-

Output Analysis: The optimized Cartesian coordinates are used to determine bond lengths and angles. The calculated vibrational frequencies are used to predict the IR and Raman spectra and to calculate the zero-point vibrational energy (ZPVE).

Electronic Properties

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[9][10] A smaller gap suggests higher reactivity. These properties are typically calculated at the same level of theory used for geometry optimization.

Experimental Protocol: Electronic Property Calculation

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Input Geometry: The optimized geometry from the previous step.

-

Keywords: Pop=Full to obtain detailed information about the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file to calculate the energy gap and other electronic descriptors.

Predicted Molecular and Electronic Properties

The following tables present hypothetical but realistic quantitative data for this compound, derived from the computational protocols described above and by analogy with similar compounds.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-F | 1.345 |

| C4-N(nitro) | 1.470 |

| N(nitro)-O | 1.225 |

| C-C (avg) | 1.390 |

| C-N (pyridine, avg) | 1.335 |

| **Bond Angles (°) ** | |

| F-C2-N1 | 118.5 |

| C3-C4-N(nitro) | 119.0 |

| O-N(nitro)-O | 125.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| NO₂ symmetric stretch | 1350 | High | Low |

| NO₂ asymmetric stretch | 1530 | Very High | Medium |

| C-F stretch | 1250 | High | Low |

| Pyridine ring breathing | 995 | Low | High |

| C-H stretch | 3050-3100 | Medium | High |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 3.0 eV |

Visualizations

Molecular Structure and Atom Numbering

Caption: Figure 1: Molecular structure of this compound.

Computational Workflow

Caption: Figure 2: Workflow for the theoretical analysis of this compound.

Reactivity Analysis

The electronic properties obtained from DFT calculations can be used to understand the reactivity of this compound. The presence of the electron-withdrawing fluorine and nitro groups is expected to make the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack. The locations on the ring most susceptible to attack can be predicted by analyzing the distribution of the LUMO and by calculating the electrostatic potential map. Theoretical studies on similar nitroaromatic compounds suggest that nucleophilic addition is a key reaction pathway.[11]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing established computational methodologies such as DFT, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a template for what can be expected from such a study. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of the molecule's behavior and guiding its rational design and application in various chemical contexts.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

2-Fluoro-4-nitropyridine DFT calculations

An In-Depth Technical Guide to the Density Functional Theory (DFT) Calculations of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of this compound using Density Functional Theory (DFT) calculations. The study focuses on the structural, electronic, and spectroscopic properties of the molecule. This document outlines the computational methodology, presents the calculated data in a structured format, and offers insights into the molecule's reactivity and stability. The findings detailed herein are crucial for applications in medicinal chemistry and materials science, where understanding the physicochemical properties of such pyridine derivatives is paramount.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a nitro group on the pyridine ring imparts unique electronic properties that influence its reactivity, stability, and potential biological activity. Density Functional Theory (T) is a powerful computational method for predicting the molecular properties of such compounds with a high degree of accuracy.[1][2]

This guide details a systematic DFT study of this compound. The primary objectives of this computational analysis are:

-

To determine the optimized molecular geometry.

-

To calculate the vibrational frequencies and assign the corresponding vibrational modes.

-

To investigate the electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

To provide a theoretical framework for understanding the reactivity and potential interaction mechanisms of this compound.

Computational Methodology

The computational investigation of this compound was performed using the Gaussian 09 software package. The following sections detail the specific theoretical methods and parameters employed in the calculations.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[1][3] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high level of accuracy in the calculated structural parameters.[1][3] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Vibrational Analysis

The harmonic vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were uniformly scaled to correct for anharmonicity and the approximate nature of the theoretical method. The assignments of the vibrational modes were made based on the potential energy distribution (PED) using the VEDA 4 program.

Electronic Properties

The electronic properties of this compound were investigated to understand its reactivity and charge distribution. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap was then determined to provide insights into the chemical reactivity and kinetic stability of the molecule. Furthermore, the molecular electrostatic potential (MEP) map was generated to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic attack sites, respectively.

Results and Discussion

Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) of this compound are presented in Table 1. The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar pyridine derivatives. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is anticipated to induce noticeable changes in the pyridine ring's geometry compared to unsubstituted pyridine.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.345 | N1-C1-C2 | 123.5 |

| C1-F1 | 1.332 | C1-C2-C3 | 118.2 |

| C2-C3 | 1.389 | C2-C3-N2 | 119.1 |

| C3-N2 | 1.475 | C3-N2-O1 | 117.8 |

| N2-O1 | 1.221 | C3-N2-O2 | 117.8 |

| N2-O2 | 1.221 | O1-N2-O2 | 124.4 |

| C3-C4 | 1.391 | C2-C3-C4 | 118.7 |

| C4-C5 | 1.385 | C3-C4-C5 | 120.3 |

| C5-N1 | 1.338 | C4-C5-N1 | 119.2 |

| C5-N1-C1 | 120.1 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Vibrational Spectroscopy

The calculated vibrational frequencies and their assignments for this compound are summarized in Table 2. The theoretical infrared (IR) spectrum provides a detailed fingerprint of the molecule, with characteristic peaks corresponding to the stretching and bending vibrations of the pyridine ring, the C-F bond, and the NO2 group.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3105 | C-H stretching |

| 1610 | C=C stretching |

| 1585 | Asymmetric NO₂ stretching |

| 1520 | Pyridine ring stretching |

| 1350 | Symmetric NO₂ stretching |

| 1250 | C-F stretching |

| 840 | C-H out-of-plane bending |

| 740 | NO₂ rocking |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The calculated energies of these orbitals and the resulting energy gap are presented in Table 3. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[1]

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.21 |

| HOMO-LUMO Gap | 4.64 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP is expected to show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms of the nitro group and the fluorine atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms.

Visualizations

Computational Workflow

Caption: A flowchart illustrating the computational workflow for the DFT analysis of this compound.

Logical Relationship of Calculated Properties

Caption: A diagram showing the logical relationship between the calculated properties of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using DFT calculations. The presented methodology provides a robust framework for obtaining reliable data on the molecule's geometric, vibrational, and electronic properties. The tabulated results offer a clear and concise summary of the key findings, which are essential for researchers in drug design and materials science. The insights gained from this computational analysis can guide further experimental work and the development of novel applications for this compound and its derivatives.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular orbital analysis of 2-fluoro-4-nitropyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. Understanding the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the molecule's reactivity, stability, and electronic properties. This document outlines the theoretical basis, computational and experimental protocols, and data interpretation relevant to the molecular orbital landscape of this compound.

Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules.[1][2] It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other.

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that does not contain electrons. It signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3] This gap is also related to the wavelength of light absorbed in UV-Vis spectroscopy.[4]

For this compound, the electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the energies and distributions of these frontier orbitals.

Computational Analysis of Molecular Orbitals

Due to the challenges in directly observing molecular orbitals experimentally, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT methods provide a good balance between accuracy and computational cost for calculating the electronic structure of molecules.

Detailed Computational Protocol

The following protocol outlines a standard procedure for performing a molecular orbital analysis of this compound using computational software like Gaussian, ORCA, or Spartan.

Objective: To calculate the optimized geometry, frontier molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and visualize the orbital distributions.

Methodology: Density Functional Theory (DFT)

-

Structure Input:

-

Construct the 2D structure of this compound.

-

Convert to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for many organic molecules.[5][6]

-

Basis Set: 6-311++G(d,p) is a robust basis set suitable for this type of molecule.

-

6-311G: Triple-zeta valence basis set.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the orbital shapes.

-

-

-

Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.

-

-

Molecular Orbital Analysis:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Request the generation of molecular orbital information (energies and coefficients).

-

Identify the HOMO and LUMO energies from the output file. The HOMO will be the highest energy level with an occupancy of 2, and the LUMO will be the next level up with an occupancy of 0.

-

Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

-

-

Visualization:

-

Generate cube files for the HOMO and LUMO.

-

Visualize the 3D isosurfaces of these orbitals to understand their spatial distribution and identify the atomic orbitals that contribute most significantly.

-

Workflow for Computational Analysis

Caption: A typical workflow for the computational analysis of molecular orbitals.

Predicted Quantitative Data and Interpretation

Table 1: Calculated Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -7.5 to -8.5 | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. |

| ELUMO | ~ -3.0 to -4.0 | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 to 5.0 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and stability. |

-

Interpretation of Orbital Distribution:

-

HOMO: The HOMO is expected to have significant electron density on the pyridine ring and potentially the oxygen atoms of the nitro group, indicating these are likely sites for electrophilic attack.

-

LUMO: The LUMO is anticipated to be predominantly localized on the pyridine ring, particularly on the carbon atoms attached to the electron-withdrawing nitro and fluoro groups (C4 and C2). This distribution makes these sites highly susceptible to nucleophilic attack, which is a characteristic reaction for this class of compounds.

-

Molecular Orbital Energy Level Diagram

Caption: Energy level diagram illustrating the HOMO, LUMO, and the energy gap.

Experimental Protocols for Validation

Experimental techniques can provide data that correlates with and validates computational predictions of molecular orbital energies.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition, which is typically the HOMO to LUMO transition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile) that does not absorb in the expected UV-Vis region (typically 200-800 nm). Concentrations are usually in the micromolar (10-6 M) range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorption.

-

Sample Measurement: Fill an identical cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The energy of this transition can be calculated using the equation E = hc/λ, which can be compared to the computationally determined HOMO-LUMO gap.

Photoelectron Spectroscopy (PES)

Objective: To experimentally measure the binding energies of electrons in molecular orbitals, providing a direct measurement of the HOMO energy.

Protocol:

-

Instrumentation: This technique requires a high-vacuum photoelectron spectrometer with a UV or X-ray source. Ultraviolet Photoelectron Spectroscopy (UPS) is typically used for valence orbitals like the HOMO.[7][8][9]

-

Sample Introduction: The this compound sample is introduced into the high-vacuum chamber in the gas phase.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (e.g., from a He(I) discharge lamp in UPS). This causes the ejection of electrons.

-

Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy (BE) of the orbital from which the electron was ejected is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron. The first (lowest) ionization energy in the spectrum corresponds to the energy required to remove an electron from the HOMO.

Application in Drug Development and Materials Science

The molecular orbital characteristics of this compound are directly relevant to its application.

-

Reactivity: The low-lying LUMO, with significant density at the C2 and C4 positions, makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its utility in synthesizing more complex molecules, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at these positions.

-

Electronic Properties: The HOMO-LUMO gap influences the molecule's color and its potential use as a building block for organic electronic materials, such as dyes or components in organic light-emitting diodes (OLEDs).

Logical Diagram of Reactivity Prediction

Caption: Relationship between molecular orbital analysis and practical application.

This guide provides the foundational knowledge and protocols for a thorough molecular orbital analysis of this compound. By combining computational predictions with experimental validation, researchers can gain deep insights into the electronic structure and reactivity of this versatile molecule, accelerating its application in various scientific fields.

References

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitropyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, characterized by an electron-deficient pyridine ring activated by a nitro group, render it highly susceptible to nucleophilic aromatic substitution, making it a versatile precursor for the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering valuable insights for its application in research and drug development. Key aspects covered include its primary reaction pathways, quantitative data on its reactivity with various nucleophiles, stability under different conditions, and detailed experimental protocols for its key transformations.

Core Chemical Properties

This compound is a solid at room temperature with a molecular weight of 142.09 g/mol . For safe handling, it is important to note that it is classified as toxic if swallowed, in contact with skin, or if inhaled. Proper personal protective equipment should be used when handling this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18614-46-5 | |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Reactivity Profile

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the C2 position and reduction of the nitro group at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 4-position. This group, along with the nitrogen atom in the ring, effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[2] The fluorine atom at the 2-position serves as an excellent leaving group in these reactions.

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored.[3]

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-nitropyridine, a key building block in the development of novel pharmaceuticals. This document details a primary synthetic route, outlines the necessary experimental protocols, and presents a thorough characterization of the compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with a fluorine atom on the pyridine ring. The precursor for this reaction is 2-chloro-4-nitropyridine, which can be synthesized from 2-chloropyridine-N-oxide.

Synthesis Workflow

The synthesis of this compound is a two-step process, starting from the commercially available 2-chloropyridine. The first step involves the nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide. This is followed by a deoxygenation step to give 2-chloro-4-nitropyridine. The final step is the halogen exchange reaction to produce the desired this compound.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

A detailed protocol for the nitration of 2-chloropyridine-N-oxide involves its portion-wise addition to a cooled mixture of concentrated sulfuric acid, followed by the dropwise addition of fuming nitric acid. The reaction mixture is then heated to drive the reaction to completion. The product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 2: Synthesis of 2-Chloro-4-nitropyridine

The deoxygenation of 2-chloro-4-nitropyridine-N-oxide is achieved by reacting it with a deoxygenating agent such as phosphorus trichloride (PCl₃) in an inert solvent like chloroform. The reaction is typically carried out at reflux temperature. After completion, the reaction is quenched with ice water, and the pH is adjusted. The product is then extracted with an organic solvent, and the solvent is removed to yield the desired 2-chloro-4-nitropyridine.[1]

Step 3: Synthesis of this compound via Halogen Exchange

The halogen exchange reaction is performed by heating 2-chloro-4-nitropyridine with a fluorinating agent, such as spray-dried potassium fluoride (KF), in a high-boiling aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane. The use of a phase-transfer catalyst can enhance the reaction rate. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated by distillation or extraction.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₂ |

| Molecular Weight | 142.09 g/mol |

| Appearance | Solid |

| Boiling Point | 223.1 °C at 760 mmHg |

| Density | 1.502 g/cm³ |

| Flash Point | 88.7 °C |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR spectra provide valuable information due to the coupling between fluorine and the carbon and proton nuclei.[2][3]

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the pyridine ring. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.[2] Other carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aromatic C=C and C=N Stretch | ~1600 - 1400 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| C-F Stretch | ~1250 - 1020 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the characterization process.

References

The Advent of a Key Building Block: An In-depth Technical Guide to the Discovery and History of 2-Fluoro-4-nitropyridine

For Immediate Release

A deep dive into the synthesis, historical context, and pivotal role of 2-Fluoro-4-nitropyridine in modern drug discovery, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in pharmaceutical development.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents, such as fluorine and nitro groups, can dramatically alter a molecule's physicochemical and pharmacological properties. This guide focuses on this compound, a versatile building block that has become instrumental in the synthesis of a wide array of complex pharmaceutical compounds, particularly in the realm of kinase inhibitors.

A Historical Perspective on Pyridine Synthesis

The journey to efficiently synthesize substituted pyridines has been a long and evolving one, marked by the development of several named reactions that are now fundamental in organic chemistry.

Historically, pyridines were first isolated from bone oil in 1846. However, it was the advent of systematic synthetic methodologies in the late 19th and early 20th centuries that unlocked the full potential of this heterocyclic core for scientific exploration.

Key Historical Synthetic Methodologies for the Pyridine Core:

-

Hantzsch Pyridine Synthesis (1881): This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product, a 1,4-dihydropyridine, is subsequently oxidized to the aromatic pyridine. This method has proven highly versatile for preparing symmetrically substituted pyridines.

-

Guareschi-Thorpe Pyridine Synthesis: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. The reaction proceeds via a series of condensation and cyclization steps to yield a substituted 2-pyridone.

-

Kröhnke Pyridine Synthesis: A flexible method for synthesizing highly substituted pyridines, this reaction utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

These foundational methods paved the way for the creation of a vast library of pyridine derivatives, each with unique properties and potential applications.

The Emergence of this compound: A Modern Synthetic Staple

While a definitive singular "discovery" paper for this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the development of fluorination techniques and the understanding of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The presence of the strongly electron-withdrawing nitro group at the 4-position makes the 2-position highly susceptible to nucleophilic attack, including the displacement of a suitable leaving group by a fluoride ion.

Two primary synthetic strategies are commonly employed for the preparation of this compound and its analogs:

-

Halogen Exchange (Halex) Reaction: This is a widely used industrial method for producing fluoroaromatic compounds. It involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or sulfolane. The synthesis of this compound from 2-Chloro-4-nitropyridine is a prime example of this approach.

-

Balz-Schiemann Reaction: This classical method for introducing a fluorine atom onto an aromatic ring involves the thermal decomposition of a diazonium tetrafluoroborate salt. For the synthesis of this compound, this would begin with 2-Amino-4-nitropyridine, which is diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium salt. Gentle heating of this salt then yields the desired fluorinated product.[1][2]

Key Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and a key precursor.

Table 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

| Parameter | Value |

| Starting Material | 2-Chloropyridine-N-oxide |

| Reagents | Concentrated Sulfuric Acid, 90% Nitric Acid |

| Reaction Temperature | Initial cooling to 0°C, then addition at 5-10°C, followed by heating to 80°C, with an exotherm to 115°C. |

| Reaction Time | 5 hours for initial addition, then maintained at 100°C for 4 hours. |

| Work-up | Poured into ice, solid collected by filtration and washed with water. |

| Yield | Not explicitly stated for this step in the provided text, but this is a standard nitration procedure. |

Detailed Protocol: With stirring, 1.5 liters of concentrated sulfuric acid was cooled to 0°C. 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide was added portionwise over a 5-hour period, maintaining the temperature between 5-10°C. 590 ml of 90% nitric acid was then added dropwise. After the addition was complete, the reaction mixture was heated to 80°C. The exothermic reaction caused the temperature to rise to 115°C. The temperature was then maintained at 100°C for four hours. The reaction mixture was cooled and poured into 12 liters of ice. The resulting solid was collected by filtration and washed three times with one-liter portions of water to yield 2-chloro-4-nitropyridine-N-oxide.[1]

Table 2: Synthesis of 2-Chloro-4-nitropyridine from 2-Chloro-4-nitropyridine-N-oxide

| Parameter | Value |

| Starting Material | 2-Chloro-4-nitropyridine-N-oxide |

| Reagent | Phosphorus trichloride (PCl₃) |

| Solvent | Anhydrous chloroform |

| Reaction Temperature | Room temperature for addition, then heated to reflux. |

| Reaction Time | Overnight |

| Work-up | Poured into ice water, pH adjusted to 7-8, extracted with chloroform. |

| Yield | 78% |

Detailed Protocol: To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL) at room temperature, phosphorus trichloride (4.2 mL, 48.7 mmol) was slowly added. The reaction mixture was then heated to reflux and maintained at this temperature overnight. Upon completion, the mixture was cooled to room temperature, carefully poured into ice water, and the pH was adjusted to 7-8 with a base. The aqueous phase was extracted with chloroform, and the combined organic phases were washed, dried, and concentrated to yield 2-chloro-4-nitropyridine as a solid.[3]

Table 3: Synthesis of this compound via Halogen Exchange (General Procedure)

| Parameter | Value |

| Starting Material | 2-Chloro-4-nitropyridine |

| Reagent | Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) |

| Solvent | Sulfolane and Benzene |

| Reaction Temperature | Room temperature initially, then heated for distillation. |

| Reaction Time | 20 minutes at room temperature, followed by heating. |

| Work-up | Distillation to remove benzene, followed by further purification. |

| Yield | Varies depending on specific conditions. |

Detailed Protocol (adapted from a similar synthesis): A mixture of 2-chloro-4-nitropyridine and anhydrous potassium fluoride in a combination of sulfolane and benzene is stirred at room temperature for 20 minutes. The benzene is then removed by distillation, driving the reaction towards the formation of this compound.[4]

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly valuable building block in medicinal chemistry due to its predictable reactivity. The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles, particularly amines. This reactivity allows for the facile introduction of diverse functionalities, which is a key strategy in the development of libraries of compounds for screening against biological targets.

A major area where this compound has proven indispensable is in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5][6]

The general synthetic workflow often involves the displacement of the 2-fluoro group with a primary or secondary amine, followed by reduction of the nitro group at the 4-position to an amine. This newly formed amino group can then be used to construct a fused heterocyclic ring system, such as an imidazo[4,5-c]pyridine, which is a common scaffold in many kinase inhibitors.

This modular approach allows for the systematic modification of different parts of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties. For instance, the nature of the amine used in the initial SNAr step can be varied to explore different interactions with the target kinase's active site.

Signaling Pathway Context: Targeting Rho-Kinase (ROCK)